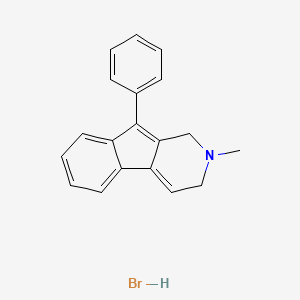
2,3-Dihydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide is a chemical compound with the molecular formula C19H17N.BrH. It is known for its unique structure, which includes an indeno-pyridine core. This compound is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide typically involves the catalytic reduction of 2-methyl-9-phenyl-2,3-dihydro-1-indeno(2,1-c)pyridine. This process can be carried out using various catalysts and reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide undergoes several types of chemical reactions, including:
Reduction: Catalytic reduction can lead to the formation of sterically crowded hexahydro-derivatives.
Substitution: Nitration reactions can produce 4-nitro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for reduction reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products
Aplicaciones Científicas De Investigación
2,3-Dihydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide is used in a variety of scientific research applications:
Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities and interactions with biological molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a component in chemical manufacturing processes
Mecanismo De Acción
The mechanism of action for 2,3-Dihydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to engage in various chemical reactions that can alter its structure and function, potentially leading to biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-9-phenyl-2,3-dihydro-1-indeno(2,1-c)pyridine
- Phenindamine
- 4-Nitro-9-phenyl-1H-indeno(2,1-c)pyridine
Uniqueness
2,3-Dihydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide is unique due to its specific indeno-pyridine structure, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
71839-14-0 |
|---|---|
Fórmula molecular |
C19H18BrN |
Peso molecular |
340.3 g/mol |
Nombre IUPAC |
2-methyl-9-phenyl-1,3-dihydroindeno[2,1-c]pyridine;hydrobromide |
InChI |
InChI=1S/C19H17N.BrH/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14;/h2-11H,12-13H2,1H3;1H |
Clave InChI |
RFIIQJSREXZMBF-UHFFFAOYSA-N |
SMILES canónico |
CN1CC=C2C(=C(C3=CC=CC=C23)C4=CC=CC=C4)C1.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















